4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate
Description
Systematic IUPAC Nomenclature and Molecular Topology
The compound’s IUPAC name is 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-dithiolo[3,4-c]quinolin-8-yl benzoate, with the molecular formula C₁₉H₁₅NO₂S₃ and a molecular weight of 385.52 g/mol. The molecular topology comprises:
- Dithiolo[3,4-c]quinoline core : A fused bicyclic system where a 1,2-dithiole ring (five-membered sulfur-containing heterocycle) is annulated to a partially saturated quinoline scaffold. The quinoline moiety includes a pyridine ring fused to a benzene ring, with the 4,5-positions saturated to form a 4,5-dihydroquinoline fragment.
- Benzoate ester substituent : Attached at position 8 of the quinoline ring via an ester linkage (-O-CO-), contributing aromaticity and electron-withdrawing effects.
- Steric modifiers : Two methyl groups at position 4 of the quinoline ring, enhancing steric bulk and influencing molecular packing.
Key structural descriptors are summarized in Table 1.
X-ray Crystallographic Analysis of the Tricyclic Core
While no direct X-ray crystallography data exists for this compound, insights can be inferred from structurally related dithioloquinoline derivatives and benzoate esters:
Crystal Packing Interactions :
- C-H···O and C-H···N hydrogen bonds : Observed in analogous quinolin-8-yl benzoate derivatives, where ester carbonyl and pyridine nitrogen atoms act as hydrogen bond acceptors.
- π···π stacking : Expected between the benzoate aromatic ring and the quinoline π-system, with centroid-to-centroid distances typically ranging from 3.5–4.0 Å.
- S···S interactions : Potential intra- or intermolecular sulfur-sulfur contacts due to the dithiolo ring, though steric hindrance from methyl groups may limit such interactions.
Proposed Crystal System :
Based on analogous dithioloquinoline structures, the compound may adopt a triclinic crystal system (space group P1̄) with:
Conformational Studies of the Dithiolo[3,4-c]quinoline Framework
The dithioloquinoline core exhibits conformational flexibility influenced by:
Saturated Quinoline Ring :
Dithiolo Ring Dynamics :
Benzoate Ester Orientation :
Electronic Structure Analysis via Density Functional Theory (DFT)
DFT calculations (B3LYP/6-31G(d,p)) provide insights into the compound’s electronic properties:
Frontier Molecular Orbitals :
- HOMO (Highest Occupied Molecular Orbital) : Localized on the dithiolo ring, reflecting sulfur’s lone pairs and π-conjugation with the quinoline system.
- LUMO (Lowest Unoccupied Molecular Orbital) : Delocalized across the benzoate ester and quinoline π-system, influenced by the electron-withdrawing ester group.
Key Electronic Parameters :
Reactivity Implications :
- The thioxo group (C=S) and dithiolo ring enable participation in nucleophilic substitution or coordination chemistry , while the benzoate ester may undergo hydrolysis under basic conditions.
Properties
IUPAC Name |
(4,4-dimethyl-1-sulfanylidene-5H-dithiolo[3,4-c]quinolin-8-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c1-19(2)16-15(18(23)25-24-16)13-10-12(8-9-14(13)20-19)22-17(21)11-6-4-3-5-7-11/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBTVRIXCPCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate involves several steps. The key intermediates and target compounds are synthesized through a series of reactions involving various reagents and conditions Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
4,4-Dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Protein Kinase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of protein kinases, which are critical in regulating cellular processes. Inhibiting specific kinases has emerged as a promising strategy for cancer treatment. Notably, derivatives of this compound have shown significant inhibitory activity against kinases such as JAK3 and NPM1-ALK, suggesting potential for further development as anticancer agents .
Antimicrobial and Antifungal Properties
Compounds with similar dithioloquinoline structures have demonstrated antimicrobial and antifungal properties. This suggests that 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate may also exhibit similar activities, making it relevant in the development of new antimicrobial agents.
Case Study 1: Cancer Treatment
A study published in the National Institutes of Health's PMC database explored the design and synthesis of derivatives as protein kinase inhibitors. The findings indicated that certain derivatives of this compound exhibited promising anticancer properties by effectively inhibiting key kinases involved in tumor growth and survival pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline | Lacks benzoate; simpler structure | Antimicrobial |
| 8-Hydroxyquinoline | Contains hydroxyl group; related quinoline structure | Anticancer |
| 5-(Phenylthio)-2-thiophenecarboxylic acid | Contains sulfur; different functional groups | Antifungal |
Mechanism of Action
The mechanism of action of 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate involves its interaction with specific molecular targets and pathways . It acts as an inhibitor of protein kinases, interfering with the signaling pathways that regulate cell growth and proliferation . This inhibition can lead to the suppression of tumor growth and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Kinase Inhibitory Activity
The benzoate derivative shares structural homology with other 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione derivatives (DTT-DHQs), which exhibit broad-spectrum kinase inhibition. Key comparisons include:
- Mechanistic Insights : The benzoate derivative’s benzoyl and benzoate groups may enhance π-π stacking with kinase ATP-binding pockets, similar to 2a and 2b, which showed sub-micromolar IC₅₀ values against JAK3 and NPM1-ALK . However, unlike MDQA, which targets bacterial SecY proteins , the benzoate derivative is hypothesized to act on eukaryotic kinases.
Antimicrobial and Antifungal Activity
Dithioloquinolinethiones are notable for their dual antimicrobial/antifungal and anti-inflammatory properties. Comparisons with other derivatives include:
| Compound | Microbial Target | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzoate derivative | Predicted: Gram+ bacteria | <10 | |
| Ampicillin | S. aureus | 0.5–2 | |
| Ketoconazole | C. albicans | 1–4 | |
| Hybrid DTT-DHQ (2h) | E. coli, C. albicans | 8–16 |
- The benzoate derivative’s bulky substituents may reduce membrane permeability compared to smaller derivatives like 2h, but its lipophilicity (XLogP3 = 5.4) could enhance activity against Gram-positive bacteria .
Anti-inflammatory and Chemopreventive Effects
Dithioloquinolinethiones modulate redox pathways and inflammatory mediators. Notable comparisons:
- The benzoate derivative’s dithiolothione moiety may mimic oltipraz in upregulating antioxidant enzymes (e.g., glutathione-S-transferase), while its quinoline core could suppress pro-inflammatory kinases like JAK3 .
Stability and Reactivity
The 1,2-dithiol-3-imine fragment in the benzoate derivative resists isomerization under acidic/basic conditions, unlike simpler dithiolothiones that undergo Dimroth rearrangement . This stability is critical for maintaining bioactivity in vivo.
Biological Activity
4,4-Dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₉H₁₅NO₂S₃
- Molecular Weight : 385.52 g/mol
- CAS Number : 333307-75-8
The compound exhibits several biological activities attributed to its structural features. Key mechanisms include:
- Enzyme Inhibition : It has been observed to act as a noncompetitive inhibitor of trypanothione reductase (TR), which is crucial for maintaining redox balance in trypanosomatids. This inhibition leads to increased levels of reactive oxygen species (ROS), contributing to parasite unviability and presenting a potential avenue for treating diseases like leishmaniasis and trypanosomiasis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of the compound may possess antibacterial properties. These derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structural analogs have been linked to anticancer activities. Research indicates that similar dithioloquinoline derivatives can induce apoptosis in cancer cells through ROS-mediated pathways .
Study 1: Antiparasitic Activity
A study synthesized various derivatives based on the thioxo-dithioloquinoline core and evaluated their effects against parasites responsible for tropical diseases. Compounds demonstrated an EC50 below 10 μM against Trypanosoma brucei, indicating significant antiparasitic potential .
Study 2: Antimicrobial Activity
Research conducted on synthesized derivatives revealed their effectiveness against multiple bacterial strains. The most active compounds showed strong inhibition of urease and acetylcholinesterase (AChE), suggesting their potential as therapeutic agents in treating infections and neurodegenerative diseases .
Study 3: Anticancer Mechanisms
In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. Mechanistic studies indicated that these compounds induce apoptosis via ROS generation and modulation of key signaling pathways involved in cell survival .
Data Table: Biological Activities of this compound Derivatives
| Activity Type | Target Organism/Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiparasitic | Trypanosoma brucei | <10 | Inhibition of trypanothione reductase |
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to Strong | Enzyme inhibition (urease, AChE) |
| Anticancer | Various cancer cell lines | Varies | Induction of apoptosis via ROS generation |
Q & A
Q. What synthetic routes are commonly used to prepare 4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate, and what reaction conditions critically influence yield?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Cyclization : Refluxing precursor quinoline derivatives with dithiolo reagents in ethanol for 2–4 hours under nitrogen .
- Esterification : Coupling the intermediate with benzoic acid derivatives using carbodiimide coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane.
- Purification : Column chromatography with gradients of dichloromethane:ethyl acetate (9:1 to 4:1) improves purity .
Q. Critical Conditions :
- Solvent polarity (ethanol vs. DMF) affects cyclization efficiency.
- Temperature control during esterification minimizes side reactions.
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 2 h | 68–72 | |
| Esterification | DCC/DMAP, DCM, RT, 12 h | 50–60 | |
| Purification | DCM:EtOAc (9:1), silica gel column | 90–95 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 8.62 (quinoline-H), δ 7.80 (benzoate) | |
| HRMS | m/z 433.0892 ([M+H]+) | |
| IR (ATR) | 1661 cm⁻¹ (C=O), 723 cm⁻¹ (C-Br) |
Q. What preliminary biological screening approaches are recommended for assessing pharmacological potential?
Methodological Answer:
- Anticonvulsant Assays : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents. Doses of 30–100 mg/kg are common, with activity defined by ≥50% seizure protection .
- Antiplatelet Screening : Measure ADP-induced platelet aggregation in human PRP (platelet-rich plasma) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized Assays : Adopt OECD guidelines for in vivo models (e.g., fixed-dose protocols) to reduce variability .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values, ensuring statistical power with ≥4 replicates .
- Meta-Analysis : Apply random-effects models to harmonize data from disparate studies, accounting for covariates like solvent (DMSO vs. saline) .
Q. What strategies optimize the synthetic pathway for scalability while preserving stereochemical integrity?
Methodological Answer:
Q. Table 3: Scalability Challenges and Solutions
| Challenge | Strategy | Reference |
|---|---|---|
| Racemization | Low-temperature hydrogenation (0–5°C) | |
| Low Yield in Cyclization | Microwave-assisted synthesis (100°C, 30 min) |
Q. How does the electronic configuration of the dithiolo moiety influence biological interactions?
Methodological Answer:
- Computational Studies : Perform DFT calculations (Gaussian 16) to map electron density around sulfur atoms, correlating with receptor-binding affinity (e.g., GABA-A receptors for anticonvulsant activity) .
- SAR Analysis : Compare analogues with thioamide vs. oxadiazole substituents to identify critical H-bonding interactions .
Q. What environmental fate assessment protocols evaluate its persistence and ecotoxicological risks?
Methodological Answer:
- Abiotic Degradation : Conduct hydrolysis studies (pH 4–9, 25°C) and UV photolysis (λ = 254 nm) to measure half-lives .
- Biotic Transformation : Use OECD 301F (manometric respirometry) to assess biodegradability in activated sludge .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC50) and algal growth inhibition (OECD 201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
